molecular formula C20H26N4O2 B14933006 N-(4-methoxybenzyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide

N-(4-methoxybenzyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide

Cat. No.: B14933006
M. Wt: 354.4 g/mol
InChI Key: LVLNIGBCPVUKTN-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a 4-methoxybenzyl group attached to the carboxamide nitrogen and a 2-(pyridin-4-yl)ethyl substituent on the piperazine ring.

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(2-pyridin-4-ylethyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H26N4O2/c1-26-19-4-2-18(3-5-19)16-22-20(25)24-14-12-23(13-15-24)11-8-17-6-9-21-10-7-17/h2-7,9-10H,8,11-16H2,1H3,(H,22,25)

InChI Key

LVLNIGBCPVUKTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)CCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYBENZYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyrazinecarboxamide core, followed by the introduction of the methoxybenzyl and pyridyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYBENZYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The methoxybenzyl and pyridyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHOXYBENZYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Key Observations :

  • Pyridine-containing analogs (e.g., 18a, YM580) demonstrate enhanced interactions with aromatic residues in enzyme active sites .

Physical and Chemical Properties

Comparative data for select analogs:

Compound Yield (%) Melting Point (°C) Key Spectral Data (¹H/¹³C NMR) Reference ID
A2 52.2 189.5–192.1 δ 7.2–7.4 (aromatic H), 3.8 (OCH₃)
A6 48.1 189.8–191.4 δ 7.3–7.5 (aromatic H), 3.7 (OCH₃)
25d () Not reported Hygroscopic foam δ 8.70 (s, pyridine H), 7.27–7.14 (aromatic H)

Insights :

  • Methoxy-substituted compounds (e.g., A6, target) exhibit lower melting points (~190°C) compared to fluorinated analogs (A2: 189.5–192.1°C), suggesting altered crystallinity .
  • Pyridine protons in 25d (δ 8.70) align with the target’s expected NMR profile, though experimental data are lacking .

Antiparasitic Activity (Leishmania spp.)

Compound Target Enzyme (IC₅₀) L. donovani Promastigote EC₅₀ (μM) Selectivity vs. Mammalian Cells Reference ID
18a CYP5122A1: 0.8 μM 12.5 Moderate (CYP51 selectivity)
18e CYP5122A1: 0.5 μM 2.1 High (EC₅₀ = 3.2 μM in J774 cells)
Target (Inferred) Likely CYP5122A1 inhibition Not reported Unknown N/A

Key Findings :

  • The 2-(pyridin-4-yl)ethyl group (shared by 18a and target) correlates with potent CYP5122A1 inhibition .
  • Bulky substituents (e.g., 3,5-di-tert-butyl in 18i) enhance antiproliferative activity but reduce selectivity .

Receptor Modulation

Compound Target Receptor (Kᵢ) Selectivity (vs. D2R) Functional Activity Reference ID
YM580 Androgen Receptor (AR): 2.6 nM >1000-fold Full antagonist
8j () D3R: 2.6 nM >1000-fold Competitive antagonist

Insights :

  • The carboxamide linker is critical for receptor selectivity; its removal reduces D3R affinity by >100-fold .
  • Methoxy groups (as in the target) may enhance blood-brain barrier penetration for CNS targets .

Structure-Activity Relationships (SAR)

Substituent Effects :

  • Methoxybenzyl vs. Benzyloxy : The 4-methoxy group in the target may improve metabolic stability compared to benzyloxy (18a) due to reduced oxidative metabolism .
  • Halogenation : Fluorine or chlorine substituents (e.g., A2, A6) enhance rigidity but reduce solubility .

Linker Importance :

  • The carboxamide carbonyl is essential for D3R and CYP5122A1 binding; amine-linked analogs show >100-fold reduced potency .

Biological Activity

N-(4-methoxybenzyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide, a compound featuring a piperazine backbone, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 313.39 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various pathogens. For instance, derivatives of piperazine compounds have shown significant inhibition of sterol biosynthesis in Leishmania species, particularly by targeting cytochrome P450 enzymes like CYP51 and CYP5122A1. These enzymes are crucial for the survival of the parasite, making them attractive targets for drug development .

CompoundTarget EnzymeIC50 (µM)Effect
18aCYP51< 1Strong inhibitor
18eCYP5122A1< 1Effective against L. donovani

2. Anticancer Properties

This compound has also been investigated for its anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer cells. Mechanistic studies suggest that these compounds may inhibit tubulin polymerization, thereby disrupting mitosis and leading to cell death .

Cancer Cell LineCompoundEC50 (µM)Mechanism of Action
DU145100.090Tubulin binding and polymerization inhibition
A37529< 20Melanogenesis reduction

3. Neurological Applications

The compound is being explored for its potential in treating neurological disorders by acting as a muscarinic receptor antagonist. This mechanism could provide relief in conditions such as schizophrenia and other cognitive disorders by modulating neurotransmitter systems .

Case Studies and Research Findings

A notable study evaluated the pharmacokinetics and safety profile of related piperazine derivatives in vivo. The results indicated favorable absorption rates and minimal toxicity at therapeutic doses, suggesting a promising avenue for further clinical development .

Moreover, a comparative analysis of various piperazine derivatives showed that modifications in the phenyl and pyridine rings significantly impacted their biological activity, highlighting the importance of structural optimization in drug design .

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